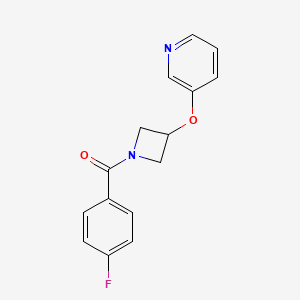

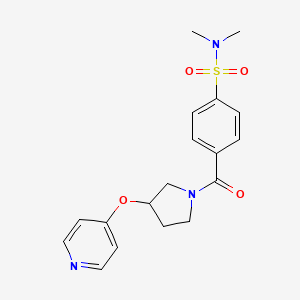

(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is a chemical compound used in scientific research. It is a reversible and highly selective MAGL inhibitor . MAGL, or monoacylglycerol lipase, is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .

Chemical Reactions Analysis

“(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .

科学的研究の応用

Monoacylglycerol Lipase (MAGL) Inhibition

JNJ-42226314 is a reversible and highly selective inhibitor of monoacylglycerol lipase (MAGL). MAGL is the rate-limiting enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. By inhibiting MAGL, JNJ-42226314 elevates 2-AG levels, which can activate cannabinoid receptors (CB1 and CB2). These receptors play a role in mood regulation, appetite, pain modulation, and inflammation .

Antinociceptive Efficacy

In preclinical studies, JNJ-42226314 demonstrated antinociceptive efficacy in both inflammatory and neuropathic pain models. It effectively reduced hypersensitivity induced by complete Freund’s adjuvant and chronic constriction injury. Notably, at a lower dose (3 mg/kg), it provided neuropathic antinociception without adverse effects on synaptic function or sleep patterns .

Drug Development

JNJ-42226314’s selectivity and reversible binding make it an attractive candidate for drug development. Researchers are exploring its potential as a lead compound for designing more potent and specific MAGL inhibitors.

作用機序

Target of Action

Similar compounds have been found to target enzymes likeLeukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These enzymes play crucial roles in various biological processes, including inflammation and cellular signaling.

Mode of Action

It’s known that similar compounds inhibit their target enzymes in a competitive manner . This means that the compound competes with the substrate of the enzyme for the active site, thereby reducing the enzyme’s activity.

Result of Action

Similar compounds have been found to exhibit antinociceptive efficacy in models of inflammatory and neuropathic pain . This suggests that (4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone may have potential therapeutic applications.

将来の方向性

The potentiation of endocannabinoid signaling activity via inhibition of MAGL is an appealing strategy in the development of treatments for several disorders, including ones related to mood, pain, and inflammation . Therefore, compounds like “(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” that inhibit MAGL have the potential to produce therapeutic effects in a vast array of complex human diseases .

特性

IUPAC Name |

(4-fluorophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O2/c16-12-5-3-11(4-6-12)15(19)18-9-14(10-18)20-13-2-1-7-17-8-13/h1-8,14H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGJTFDGWGLQJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)F)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-fluoro-4-methylbenzoate](/img/structure/B2419886.png)

![N,N-dimethyl-N'-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)benzene-1,4-diamine](/img/structure/B2419891.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2419892.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2419896.png)

![9-benzyl-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2419897.png)

![1-phenyl-3-{[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methoxy}-1H-1,2,4-triazole](/img/structure/B2419906.png)

![Isopropyl 7-methyl-5-(3-methyl-2-thienyl)-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2419909.png)